molecular formula C19H27N3O3S2 B2992406 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034569-33-8

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2992406
CAS No.: 2034569-33-8
M. Wt: 409.56
InChI Key: LAGGHNHHSYZBPO-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core linked via an ethylamine group to a piperidine-4-carboxamide scaffold. Key structural elements include:

  • Benzo[b]thiophen-3-yl group: A heterocyclic aromatic system contributing to π-π stacking interactions in biological targets.
  • Methylsulfonyl-piperidine moiety: Improves metabolic stability and modulates electronic properties.

The molecular formula is C₂₀H₂₅N₃O₃S₂ (calculated molecular weight: ~427.6 g/mol).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-21(2)17(16-13-26-18-7-5-4-6-15(16)18)12-20-19(23)14-8-10-22(11-9-14)27(3,24)25/h4-7,13-14,17H,8-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGGHNHHSYZBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential antimicrobial, antiviral, or anticancer properties.

  • Medicine: It may serve as a lead compound for drug development targeting specific diseases.

  • Industry: Its unique properties can be utilized in material science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Structural and Functional Group Differences

The following compounds share partial structural homology with the target molecule but differ in critical substituents:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Structural Divergence from Target Compound
Target Compound C₂₀H₂₅N₃O₃S₂ ~427.6 Benzo[b]thiophene, dimethylaminoethyl, methylsulfonyl-piperidine Reference
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide C₂₂H₂₆N₄O₄S₂ 474.6 Benzo[d]thiazole, ethoxy, pyridinylmethyl Thiazole vs. thiophene; carboxamide at piperidine-3 vs. -4
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-...-piperidine-3-carboxamide C₃₃H₃₈F₄N₄O₂ 630.7 Cyclopentylamino-phenyl, trifluoromethyl, fluoro-methylbenzene Larger aromatic systems; fluorine substituents
1-(4-methylphenyl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-4-carboxamide C₂₀H₂₇N₃O₄S 405.5 4-methylphenyl sulfonyl, oxopyrrolidinylpropyl Sulfonyl group on phenyl vs. piperidine; pyrrolidinyl sidechain

Functional Implications of Structural Variations

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in enhances electrophilicity and metabolic resistance compared to the dimethylamino group in the target compound .
  • Heterocyclic Core Modifications :

    • Benzo[d]thiazole () vs. benzo[b]thiophene : Thiazole’s nitrogen atom introduces hydrogen-bonding capability, which may enhance target affinity but reduce aromatic stacking compared to sulfur-containing thiophene .
  • Piperidine Substitution Patterns: Piperidine-3-carboxamide () vs.

Pharmacokinetic and Physicochemical Predictions

  • Molecular Weight and Solubility: The target compound (~427.6 g/mol) is smaller than (474.6 g/mol) and (630.7 g/mol), suggesting better diffusion across biological membranes. The methylsulfonyl group in both the target and enhances aqueous solubility compared to non-sulfonylated analogs .
  • Metabolic Stability: The dimethylaminoethyl group in the target may undergo N-demethylation, whereas the cyclopentylamino group in is more resistant to oxidative metabolism .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. Its structure incorporates a piperidine moiety, a benzo[b]thiophene fragment, and a dimethylaminoethyl side chain, which contribute to its diverse pharmacological properties. The compound is under investigation for various therapeutic applications, including anti-cancer and enzyme inhibition activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 2034465-44-4

Biological Activity

The biological activity of this compound has been assessed in several studies, focusing on its efficacy against various biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant enzyme inhibition. For example, benzoylpiperidine derivatives have shown promising inhibitory activity against monoacylglycerol lipase (MAGL), with an IC50 value as low as 80 nM in some cases . This suggests that N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may also interact similarly, potentially impacting lipid metabolism and related pathways.

2. Anticancer Activity

Compounds containing piperidine structures have been linked to anticancer properties. For instance, studies have demonstrated that piperidine derivatives can inhibit the growth of various cancer cell lines with IC50 values ranging from 7.9 to 92 µM . The specific mechanisms often involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in oncology.

3. Antimicrobial Properties

The sulfonamide group present in this compound is known for its antibacterial activity. Research has shown that related sulfonamide compounds exhibit significant antibacterial effects against a range of pathogens, including E. coli and Pseudomonas aeruginosa . This highlights the potential for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide to serve as an effective antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIC50 = 80 nM for MAGL
Anticancer ActivityIC50 = 7.9 - 92 µM across cell lines
Antimicrobial ActivityEffective against E. coli and others

The biological activities of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide are hypothesized to be mediated through:

  • Enzyme Interaction : Binding to active sites of enzymes like MAGL, altering lipid signaling pathways.
  • Cell Cycle Modulation : Inducing changes in cell cycle progression leading to apoptosis in cancer cells.
  • Bacterial Cell Wall Disruption : Interfering with bacterial growth mechanisms through sulfonamide action.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structural Optimization : To enhance potency and selectivity against targeted enzymes or receptors.

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